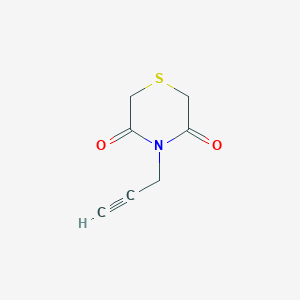

4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione is a synthetic chemical compound that belongs to the class of thiourea derivatives. It has a CAS Number of 1565520-88-8 and a molecular weight of 169.2 .

Synthesis Analysis

A convenient synthesis of novel 1,4-disubstituted 1,2,3-triazoles is reported via copper(I)-catalyzed one pot [3+2] cycloaddition of various alkyl halides, sodium azide with 4-(prop-2-yn-1-yl)thiomorpholine and 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide .Molecular Structure Analysis

The molecular weight of this compound is 169.2 .Chemical Reactions Analysis

The compound this compound is involved in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles via copper(I)-catalyzed one pot [3+2] cycloaddition of various alkyl halides, sodium azide .Scientific Research Applications

Synthesis and Chemical Properties

4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione has been studied for its synthesis and chemical properties. For instance, Ding Jun-jie (2013) reported the preparation of 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione through a series of reactions including imidization, Michael reaction-intermolecular cyclization, and alkylation, highlighting its chemical versatility (Ding Jun-jie, 2013). Similarly, the synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives were explored, demonstrating the potential for creating a variety of structurally diverse compounds (J. Szawkało et al., 2015).

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. K. Battula et al. (2016) synthesized novel 1,4-disubstituted 1,2,3-triazoles using 4-(prop-2-yn-1-yl)thiomorpholine and reported significant antibacterial activity against various bacterial strains, indicating its potential use in antimicrobial therapies (K. Battula et al., 2016).

Polymerization and Material Science

In the field of polymerization and material science, this compound has shown relevance. Y. Lai and G. Butler (1983) studied its role in the copolymerization of bis-4-substituted-1,2,4-triazoline-3,5-diones with styrenes, highlighting its utility in creating novel polymers with specific properties (Y. Lai & G. Butler, 1983).

Safety and Hazards

Mechanism of Action

Mode of Action

It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione . These factors may include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name |

4-prop-2-ynylthiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-2-3-8-6(9)4-11-5-7(8)10/h1H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPBAVXNGNLXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)CSCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423807.png)

![(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol](/img/structure/B2423810.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2423812.png)

![5-(3-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2423815.png)

![3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2423816.png)

![4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2423819.png)

![(NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline](/img/structure/B2423820.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2423821.png)

![1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole](/img/structure/B2423823.png)

![3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423825.png)